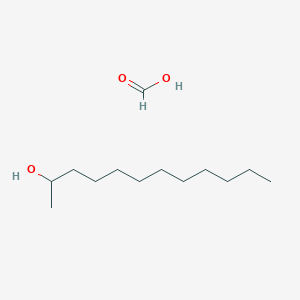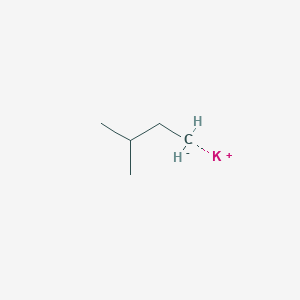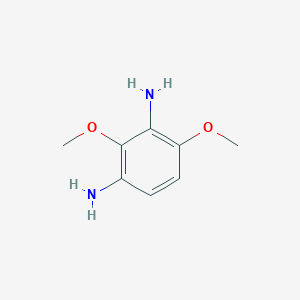
2,4-Dimethoxybenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxybenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of benzene, where two methoxy groups (-OCH3) are attached to the benzene ring at positions 2 and 4, and two amino groups (-NH2) are attached at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxybenzene-1,3-diamine typically involves the nitration of 2,4-dimethoxyaniline followed by reduction. The nitration process introduces nitro groups (-NO2) into the benzene ring, which are then reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2,4-Dimethoxybenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups.
科学研究应用
2,4-Dimethoxybenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dimethoxybenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
相似化合物的比较
Similar Compounds
- 1,2-Dimethoxybenzene (Veratrole)
- 1,3-Dimethoxybenzene
- 1,4-Dimethoxybenzene
Uniqueness
2,4-Dimethoxybenzene-1,3-diamine is unique due to the presence of both methoxy and amino groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other dimethoxybenzene derivatives may not be suitable for.
属性
CAS 编号 |
115423-86-4 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
2,4-dimethoxybenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,9-10H2,1-2H3 |
InChI 键 |
MJMRSGYLARBUDK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)N)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



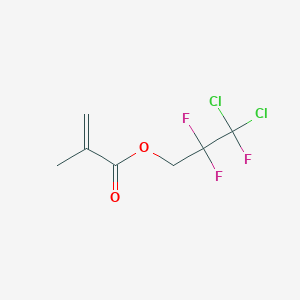
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
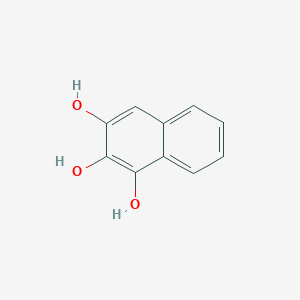
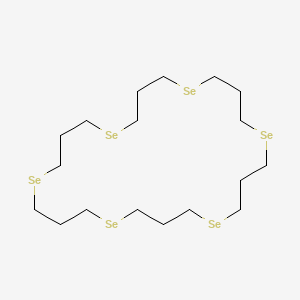
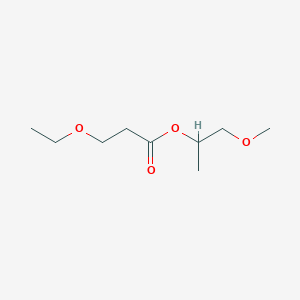
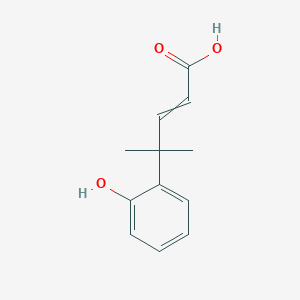
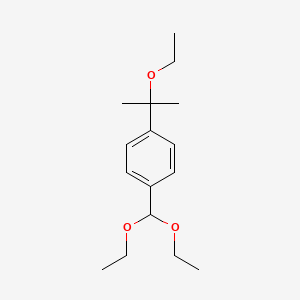
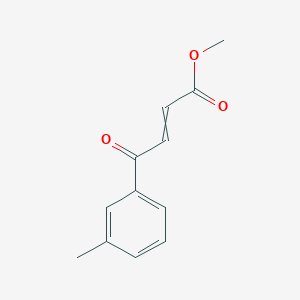
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)

